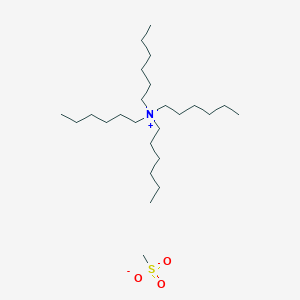
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane is a chemical compound with the molecular formula C6H16Cl2Si2. It is a member of the organosilicon compounds, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, two ethyl groups, and two methyl groups attached to a disilane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The general reaction can be represented as follows:
Cl2SiH2+C2H5MgBr+CH3MgBr→C2H5SiCl2CH3+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted disilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular pathways involved include:
Hydrolysis: Conversion of the compound to silanols.
Condensation: Formation of siloxanes from silanols.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane can be compared with other similar compounds such as:
1,2-Dichloroethane: A chlorinated hydrocarbon with different chemical properties and applications.
1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane: A similar organosilicon compound with slight variations in its structure.
The uniqueness of this compound lies in its specific arrangement of chlorine, ethyl, and methyl groups, which confer distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
111230-98-9 |
|---|---|
Molekularformel |
C6H16Cl2Si2 |
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
chloro-(chloro-ethyl-methylsilyl)-ethyl-methylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
SHNKFHWZADNPMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)([Si](C)(CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


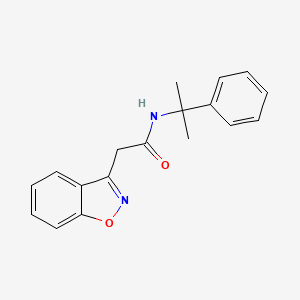

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
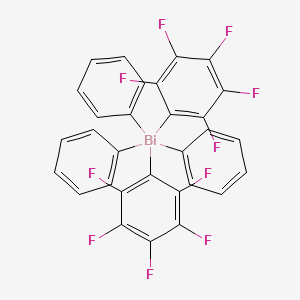

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
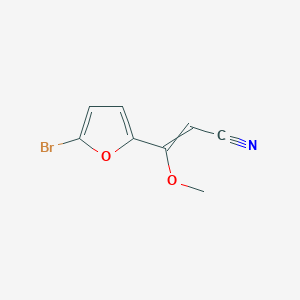
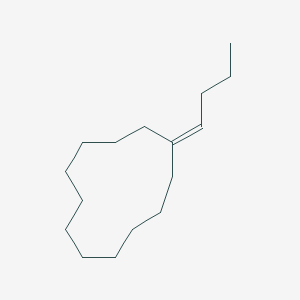

![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)

